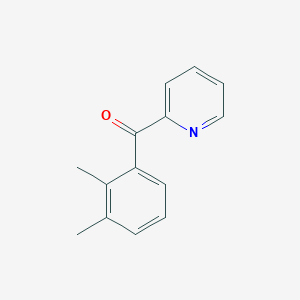

2-(2,3-Dimethylbenzoyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2,3-Dimethylbenzoyl)pyridine is a heterocyclic compound . It has a molecular weight of 211.26 .

Synthesis Analysis

The synthesis of 2-(2,3-Dimethylbenzoyl)pyridine and similar compounds has been explored in various studies . For instance, one method involves the reaction of phenyl (pyridine-2-yl)methanol as a raw material, an ionic type hydride as a catalyst, and dry air or dry oxygen as an oxidizing agent . Other methods involve the use of pyridine substrates, with reactions such as N- and O-tosylation and -acylation .Molecular Structure Analysis

The molecular structure of 2-(2,3-Dimethylbenzoyl)pyridine is represented by the formula C14H13NO . The InChI code for this compound is 1S/C14H13NO/c1-10-6-5-7-11(2)13(10)14(16)12-8-3-4-9-15-12/h3-9H,1-2H3 .Chemical Reactions Analysis

The chemical reactivity of 2-(2,3-Dimethylbenzoyl)pyridine has been studied in the context of various reactions . For example, pyridines can undergo reactions with electrophilic reagents, such as protonation and quaternisation . Pyridine derivatives, including 2-(2,3-Dimethylbenzoyl)pyridine, can also participate in cross-coupling reactions .Wissenschaftliche Forschungsanwendungen

Photophysical Properties of Ligand Complexes

- Computational and Spectroscopic Studies : New Re(CO)3Cl complexes were synthesized with various ligands, including one similar to 2-(2,3-Dimethylbenzoyl)pyridine. These complexes displayed unique photophysical properties, with no emissive metal-to-ligand charge-transfer states found. Ligand-centered dual emission was observed in certain complexes (Salassa et al., 2008).

Synthesis and Characterization of Novel Complexes

- Cyclopalladated Complexes : Novel cyclopalladated complexes of 4-aryl-2,1,3-benzothiadiazoles, related to 2-(2,3-Dimethylbenzoyl)pyridine, were synthesized and characterized. These complexes were studied for their photophysical properties in solution at room temperature (Mancilha et al., 2011).

Catalytic Applications in Organic Synthesis

- Copper-catalyzed Nucleophilic Addition : A method for C-3 functionalization of 2-phenylimidazo[1,2-a]pyridine, a compound similar to 2-(2,3-Dimethylbenzoyl)pyridine, using copper catalysis was developed. This method showcases the potential of these types of compounds in organic synthesis (Park & Jun, 2017).

Structural Diversity and Coordination Chemistry

- Pyridine-N-Functionalized Carbene Copper(I) Complexes : The versatility of pyridine N-functionalized carbene ligands, including those related to 2-(2,3-Dimethylbenzoyl)pyridine, was demonstrated in the synthesis of diverse copper(I) complexes. This study highlights the structural diversity achievable with such ligands (Tulloch et al., 2001).

Multicomponent Reactions and New Derivatives

- Synthesis of Chromeno[2,3-b]pyridine Derivatives : The multicomponent reaction involving compounds similar to 2-(2,3-Dimethylbenzoyl)pyridine led to the synthesis of new chromeno[2,3-b]pyridine derivatives, highlighting the chemical versatility and potential applications in various fields (Ryzhkova et al., 2023).

Synthesis and Activation of Small Molecules

- (Pyrazol-1-ylmethyl)pyridine Palladium Complexes : Synthesis and characterization of palladium complexes using ligands similar to 2-(2,3-Dimethylbenzoyl)pyridine, demonstrated their potential in activating small molecules, showcasing the scope of these compounds in catalytic applications (Ojwach et al., 2009).

Novel Heterocycles of Pharmaceutical Interest

- Synthesis of Novel Heterocycles : 3-Amino-4,6-dimethylpyrazolo[3,4-b]pyridine, a compound related to 2-(2,3-Dimethylbenzoyl)pyridine, was used to prepare novel heterocycles of pharmaceutical interest. This indicates the pharmaceutical potential of such compounds (Metwally et al., 2008).

Wirkmechanismus

Target of Action

2-(2,3-Dimethylbenzoyl)pyridine, also known as DMBP, is a heterocyclic organic compound that belongs to the family of pyridine derivatives.

Pharmacokinetics

. These properties play a crucial role in determining the bioavailability of a compound.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. .

Safety and Hazards

Zukünftige Richtungen

The future directions for the study and application of 2-(2,3-Dimethylbenzoyl)pyridine are not explicitly mentioned in the search results.

Relevant Papers Relevant papers on 2-(2,3-Dimethylbenzoyl)pyridine include studies on its synthesis , chemical reactions , and potential applications . These papers provide valuable insights into the properties and potential uses of this compound.

Eigenschaften

IUPAC Name |

(2,3-dimethylphenyl)-pyridin-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-10-6-5-7-12(11(10)2)14(16)13-8-3-4-9-15-13/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VESUPZFFYQRIGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2=CC=CC=N2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642027 |

Source

|

| Record name | (2,3-Dimethylphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-Dimethylbenzoyl)pyridine | |

CAS RN |

27693-46-5 |

Source

|

| Record name | (2,3-Dimethylphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B1324109.png)